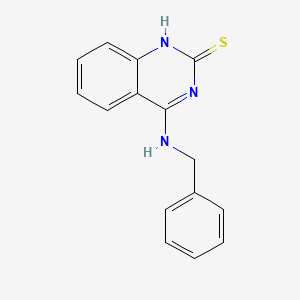

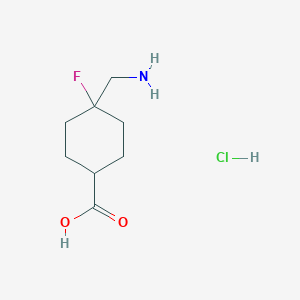

2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as QF-2, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. QF-2 is a synthetic compound that was first synthesized in 2013 by a group of researchers from the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, QF-2 has been extensively studied for its biological and pharmacological properties.

Aplicaciones Científicas De Investigación

Catalytic Applications

The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, which might be structurally related to the compound of interest, have shown that these complexes exhibit good catalytic activities for ethylene reactivity, including oligomerization and polymerization. This indicates the potential of the compound for use in catalytic processes, particularly in the polymer industry (Wen‐Hua Sun et al., 2007).

Anticancer Activity

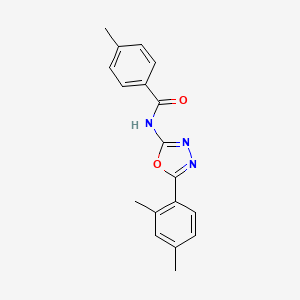

A derivative structurally related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone" has been identified as a potential anti-cancer agent. The compound, a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, showed high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, as well as blocking the cell cycle in the G(2)/M phase. These findings suggest the compound's potential for development as a therapeutic agent for cancer treatment (L. D. Via et al., 2008).

Chemosensors

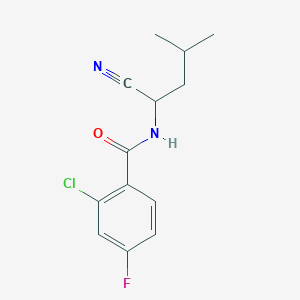

Research into chemosensors has led to the development of compounds capable of detecting Zn2+ concentrations in living cells and aqueous solutions. A specific chemosensor, structurally similar to the compound , showed remarkable fluorescence enhancement in the presence of Zn2+, indicating its utility in biological and environmental monitoring applications (G. Park et al., 2015).

Spectroscopic Properties

Studies have also explored the effects of structure and environment on the spectroscopic properties of compounds related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone." These investigations provide insight into the electronic absorption, excitation, and fluorescence properties, which are crucial for developing novel photoluminescent materials and understanding their behavior in different solvents (I. A. Z. Al-Ansari, 2016).

Antibacterial Activity

The synthesis of various substituted compounds, which include structures related to the compound of interest, has been shown to possess antibacterial activity against various strains. This suggests the potential application of "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone" in developing new antibacterial agents (R. S. Joshi et al., 2011).

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-20(25)24-12-10-18(13-24)27-19-5-1-3-15-4-2-11-23-21(15)19/h1-9,11,18H,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIXSBZVYGNXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

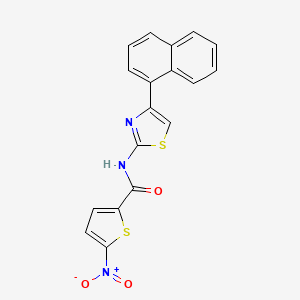

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

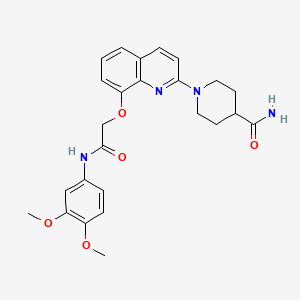

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

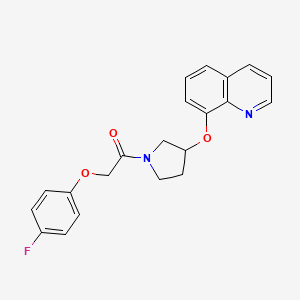

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

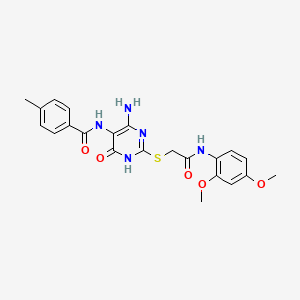

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)